molecular formula C7H14N2O3 B8066359 L-Glutamine, N-ethyl-

L-Glutamine, N-ethyl-

Cat. No.: B8066359
M. Wt: 174.20 g/mol
InChI Key: NFBZBPFIZMLQLO-YFKPBYRVSA-N
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Description

L-Glutamine, N-ethyl- is an organic compound with a specific stereochemistry at the second carbon atom, denoted by the (2S) configuration This compound features a carbamoyl group, an ethylamino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N-ethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and a suitable butanoic acid derivative.

    Formation of Intermediate: The ethylamine reacts with the butanoic acid derivative under controlled conditions to form an intermediate compound.

    Carbamoylation: The intermediate is then subjected to carbamoylation, where a carbamoyl group is introduced. This step often requires the use of reagents like carbamoyl chloride or urea.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain L-Glutamine, N-ethyl- in high purity.

Industrial Production Methods

In an industrial setting, the production of L-Glutamine, N-ethyl- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

L-Glutamine, N-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a precursor to pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of L-Glutamine, N-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-carbamoyl-2-(methylamino)butanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-4-carbamoyl-2-(propylamino)butanoic acid: Similar structure but with a propyl group instead of an ethyl group.

    (2S)-4-carbamoyl-2-(isopropylamino)butanoic acid: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

L-Glutamine, N-ethyl- is unique due to its specific stereochemistry and the presence of an ethylamino group. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-5-amino-2-(ethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-9-5(7(11)12)3-4-6(8)10/h5,9H,2-4H2,1H3,(H2,8,10)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBZBPFIZMLQLO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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